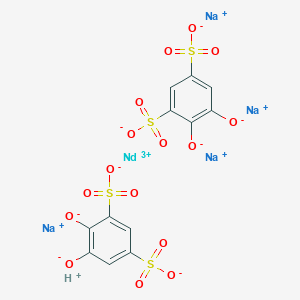
Neodymium pyrocatechin disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium pyrocatechin disulfonate (NPCD) is a coordination compound that has gained attention in recent years due to its potential applications in scientific research. It is a rare earth metal complex with a unique structure that makes it useful in a variety of fields, including biochemistry, pharmacology, and material science.
Applications De Recherche Scientifique
Neodymium pyrocatechin disulfonate has a wide range of potential applications in scientific research. It has been shown to have antioxidant properties, making it useful in studying oxidative stress in cells. Neodymium pyrocatechin disulfonate has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI). Additionally, Neodymium pyrocatechin disulfonate has been shown to have antimicrobial properties, making it useful in studying bacterial infections.
Mécanisme D'action
The mechanism of action of Neodymium pyrocatechin disulfonate is not fully understood. It is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Neodymium pyrocatechin disulfonate may interact with bacterial cell membranes, disrupting their function and leading to cell death. Further research is needed to fully understand the mechanism of action of Neodymium pyrocatechin disulfonate.
Biochemical and Physiological Effects:
Neodymium pyrocatechin disulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, potentially protecting against cellular damage and aging. Neodymium pyrocatechin disulfonate has also been shown to have antimicrobial properties, making it useful in treating bacterial infections. Additionally, Neodymium pyrocatechin disulfonate has been studied for its potential use as a contrast agent in MRI, allowing for improved imaging of tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
Neodymium pyrocatechin disulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, Neodymium pyrocatechin disulfonate has a unique structure that makes it useful in studying a variety of biological processes. However, there are also limitations to using Neodymium pyrocatechin disulfonate in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Neodymium pyrocatechin disulfonate may have side effects or interactions with other compounds that are not yet known.
Orientations Futures
There are several future directions for research on Neodymium pyrocatechin disulfonate. One area of interest is its potential use as a contrast agent in MRI. Further research is needed to fully understand its properties and potential applications in this field. Additionally, Neodymium pyrocatechin disulfonate may have applications in treating bacterial infections, and further research is needed to explore this potential use. Finally, Neodymium pyrocatechin disulfonate may have other biological properties that have not yet been discovered, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
Neodymium pyrocatechin disulfonate is synthesized by reacting neodymium nitrate with pyrocatechin disulfonic acid in the presence of a base. The resulting compound is then purified through recrystallization. The synthesis of Neodymium pyrocatechin disulfonate is relatively simple and can be performed in a laboratory setting.
Propriétés
Numéro CAS |
15338-78-0 |
|---|---|
Nom du produit |
Neodymium pyrocatechin disulfonate |
Formule moléculaire |
C12H5Na4NdO16S4 |
Poids moléculaire |
769.6 g/mol |
Nom IUPAC |
tetrasodium;4,5-dioxidobenzene-1,3-disulfonate;hydron;neodymium(3+) |
InChI |
InChI=1S/2C6H6O8S2.4Na.Nd/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;/q;;4*+1;+3/p-7 |
Clé InChI |
IORXOSQBGKDHJL-UHFFFAOYSA-G |
SMILES |
[H+].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Nd+3] |
SMILES canonique |
[H+].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Nd+3] |
Synonymes |
neodymium pyrocatechin disulfonate neodymium pyrocatechin disulphonate NPD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



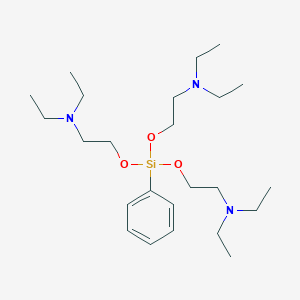

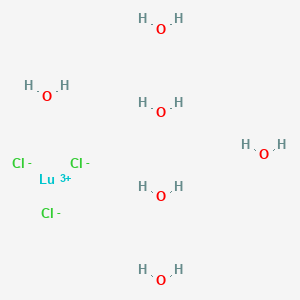
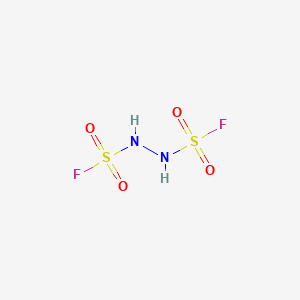
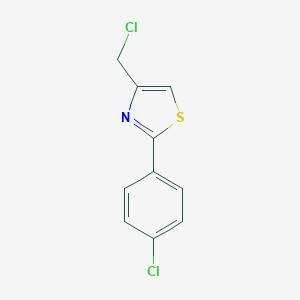

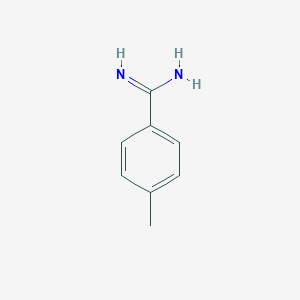
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
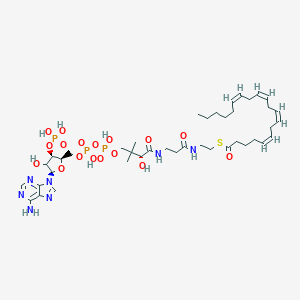
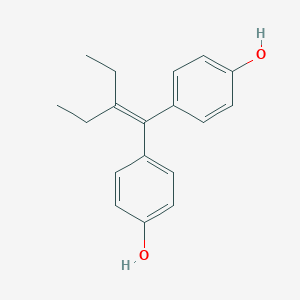

![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)

